3-苯乙炔基-吡啶

描述

Synthesis Analysis

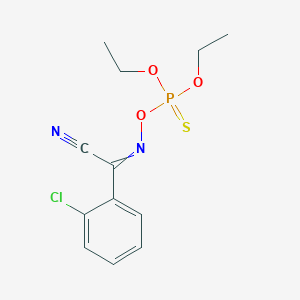

The synthesis of 3-Phenylethynyl-pyridine derivatives involves various strategies, including the Sonogashira coupling reaction, which is a prominent method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide in the presence of palladium and copper catalysts. Techniques such as the iodine-mediated cyclization of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines have been developed to synthesize 3-Arylthieno[2,3-b]pyridines, indicating a versatile approach to modifying the 3-Phenylethynyl-pyridine structure for specific applications (Kobayashi et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-Phenylethynyl-pyridine derivatives reveals significant insights into their chemical behavior. For instance, the structure of 3-(diethylborylethynyl)pyridines demonstrates nonplanar cyclic trimers stabilized via boron-nitrogen coordination bonds, highlighting the complex intermolecular interactions and the potential for forming supramolecular structures (Wakabayashi et al., 2014).

Chemical Reactions and Properties

3-Phenylethynyl-pyridine undergoes various chemical reactions, reflecting its reactivity and functional versatility. For example, oxidation of 2-(phenylethynyl)pyridine leads to the formation of isoxazolo[2,3-a]pyridinium salts, which are precursors for synthesizing 6-substituted 2-phenacylpyridines, indicating the compound's role in facilitating diverse organic transformations (Le et al., 2016).

科学研究应用

药学和药理学:

- 3-PEP 衍生物是代谢型谷氨酸受体亚型 5 (mGlu5) 的有效且选择性拮抗剂,显示出治疗焦虑和其他神经系统疾病的潜力 (Cosford 等,2003).

- 一些 3-PEP 衍生物已针对其对癌细胞系的抗增殖活性进行了评估,显示出作为抗癌剂的潜力 (Razmienė 等,2021).

- 基于 3-PEP 的化合物已被研究其作为 A3 腺苷受体拮抗剂的选择性和效力,这在心血管和中枢神经系统疾病中很重要 (Li 等,1998).

有机合成和化学:

- 3-PEP 用于合成复杂的有机结构,包括萘啶和吡喃吡啶,显示出其作为合成中间体的多功能性 (Nishiwaki 等,1991).

- 它作为构建模块用于合成具有材料科学潜在应用的聚(亚苯乙烯),表现出对刺激的响应光物理性质的显着变化 (Seehafer 等,2014).

- 3-PEP 衍生物用于合成新型铂环,表明其在有机金属化学中的应用 (Bosch 和 Barnes,2000).

材料科学和光电学:

- 3-PEP 衍生物已被用于开发有机发光二极管 (OLED) 的双极性主体材料,证明了它们在光电学领域的重要性 (Li 等,2016).

- 它们还参与合成具有生物成像和传感器潜在应用的荧光化合物 (Nishikawa 等,2000).

生化应用:

- 3-PEP 及其衍生物已被用于研究超价配合物在超分子化学中的应用,有助于理解分子间相互作用 (Nakash 和 Goldvaser,2004).

- 它们还参与发光研究,特别是在免疫测定中用铕螯合物标记抗体的背景下 (Karşılayan 等,1997).

安全和危害

未来方向

Research into pyrimidine derivatives, including “3-Phenylethynyl-pyridine”, is ongoing. Future pharmacological treatments for substance use disorders may involve these compounds . Additionally, 3D-QSAR models have been established to analyze the molecular structure and anti-TNBC activity of these compounds .

属性

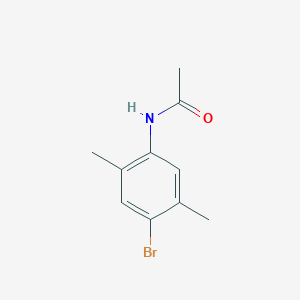

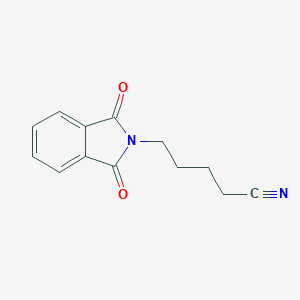

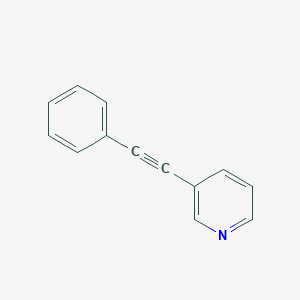

IUPAC Name |

3-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYFXWKSLUXFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449188 | |

| Record name | 3-Phenylethynyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylethynyl-pyridine | |

CAS RN |

13238-38-5 | |

| Record name | 3-Phenylethynyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。